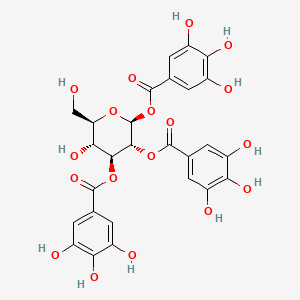

1,2,3-Tri-O-galloyl-beta-D-glucose

説明

1,2,3-Tri-O-galloyl-beta-D-glucose is a natural product found in Euphorbia prostrata, Quercus phillyraeoides, and other organisms . It has a molecular formula of C27H24O18 and a molecular weight of 636.5 g/mol .

Synthesis Analysis

The synthesis of 1,2,3-Tri-O-galloyl-beta-D-glucose involves the introduction of galloyl substituents via esterification . The mixture of anomers obtained could be fully converted into the targeted β-anomer via selective hydrazinolysis followed by activation of the anomeric position by a trichloroacetimidate of the 1′-anomeric hydroxyl group .Molecular Structure Analysis

The most stable structures of 1,2,3-Tri-O-galloyl-beta-D-glucose are calculated using molecular modeling and PM3 semiempirical molecular orbital theories .Physical And Chemical Properties Analysis

1,2,3-Tri-O-galloyl-beta-D-glucose has a molecular weight of 636.5 g/mol . It has a Hydrogen Bond Donor Count of 11 and a Hydrogen Bond Acceptor Count of 18 .科学的研究の応用

Inhibitory Activity Against Diabetic Complications

1,2,3-Tri-O-galloyl-beta-D-glucose, along with other galloyl glucoses, has shown potential in inhibiting the formation of advanced glycation end-products (AGEs) and rat lens aldose reductase (RLAR). These compounds have demonstrated significant preventative effects against cataractogenesis in an ex vivo experiment, highlighting their potential in diabetic complication treatments (Lee et al., 2011).

Biosynthesis Studies

Research on the biosynthesis of related compounds, such as 1,2,3,6-tetra-O-galloyl-beta-D-glucose, has been conducted. This includes studies on enzymes from oak leaves that catalyze the formation of these compounds, revealing important insights into the natural production processes of galloyl glucoses (Hagenah & Gross, 1993).

Cholesterol Biosynthesis Inhibition

Galloyl glucoses from rhubarb, including 1,2,6-tri-O-galloyl-beta-D-glucose, have been identified as potent inhibitors of rat squalene epoxidase (SE), a key enzyme in cholesterol biosynthesis. This suggests their potential use in addressing cholesterol-related health issues (Abe et al., 2000).

Antidiabetic Properties

Studies on penta-O-galloyl-D-glucopyranose, a structurally related compound, have indicated its potential as an insulin mimetic, suggesting that 1,2,3-Tri-O-galloyl-beta-D-glucose and its analogs could have similar antidiabetic properties. These compounds have shown activity in stimulating glucose transport in adipocytes and reducing blood glucose levels, making them promising candidates for diabetes treatment (Ren, Himmeldirk, & Chen, 2006).

Enzymatic Galloylation and Gallotannin Biosynthesis

Research into the enzymatic processes involved in the biosynthesis of gallotannins, using substrates like 1,2,3,6-tetra-O-galloyl-beta-D-glucose, has provided valuable insights into the natural synthesis pathways of these compounds. This research is crucial for understanding the formation of gallotannins and related compounds in plants (Cammann, Denzel, Schilling, & Gross, 1989).

Apoptosis Induction in Cancer Research

Penta-O-galloyl-beta-D-glucose, a compound related to 1,2,3-Tri-O-galloyl-beta-D-glucose, has been found to induce apoptosis in human leukemia cells through the activation of caspase-3. This suggests the potential of galloyl glucoses in cancer treatment and research (Pan et al., 1999).

将来の方向性

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O18/c28-7-17-21(38)22(43-24(39)8-1-11(29)18(35)12(30)2-8)23(44-25(40)9-3-13(31)19(36)14(32)4-9)27(42-17)45-26(41)10-5-15(33)20(37)16(34)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACFXELYCBWKGT-VFTFQOQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(OC(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345780 | |

| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-galloyl-beta-D-glucose | |

CAS RN |

84415-91-8 | |

| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)

![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)

![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)